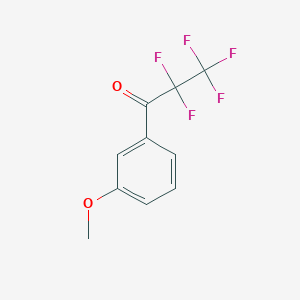

2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5O2/c1-17-7-4-2-3-6(5-7)8(16)9(11,12)10(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTZQEPFROLIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithium-Halogen Exchange and Electrophilic Trapping

The most direct route involves a Friedel-Crafts acylation using organolithium intermediates. As detailed in General Procedure B of RSC methodologies, the synthesis proceeds via:

Lithiation of 3-Iodoanisole :

- 3-Iodoanisole reacts with n-butyllithium (n-BuLi, 2.5 M in hexanes) in anhydrous diethyl ether at −78°C under inert atmosphere.

- The lithium-iodine exchange generates a highly reactive aryl lithium species.

Electrophilic Quenching with Ethyl Pentafluoropropionate :

- Ethyl pentafluoropropionate (1.4 equivalents) is added to the lithiated intermediate.

- Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equivalents) catalyzes the acylation, facilitating nucleophilic attack on the carbonyl carbon.

Workup and Purification :

Mechanistic Insight :

The BF₃ catalyst polarizes the carbonyl group of ethyl pentafluoropropionate, enhancing electrophilicity. The aryl lithium species attacks the carbonyl, followed by elimination of ethoxide to form the ketone.

Alternative Electrophiles and Catalysts

Variants of this method substitute ethyl pentafluoropropionate with other perfluoroesters. For example:

- Methyl Pentafluoropropionate : Employed in rhodium-alumina-catalyzed hydrogenations for analogous compounds, though yields are lower (27–76%) due to competing reduction pathways.

- Perfluoropentanoate Esters : Extend the fluorocarbon chain but require higher reaction temperatures (100°C) and excess Cu(OAc)₂·H₂O as an oxidant.

Fleming-Tamao Oxidation of Silane Precursors

Silylpropanone Intermediate Synthesis

A two-step protocol converts aryl aldehydes into fluorinated ketones:

Hydroacylation :

- Tris(triphenylphosphine)rhodium(I) chloride catalyzes the reaction between 3-methoxybenzaldehyde and dimethylphenylvinylsilane.

- Forms aryl-3-silylpropanones at 160°C in toluene/THF.

Oxidative Desilylation :

Challenges :

- Multiple steps reduce overall efficiency (total yield: 54–75%).

- Fluorination post-oxidation requires hazardous reagents.

Comparative Analysis of Methods

Practical Considerations

Chemical Reactions Analysis

Enolate Formation and Subsequent Functionalization

The α,α-difluoroenolate intermediate can be generated via base-mediated deprotonation or trifluoroacetate elimination. Key reactions include:

Nucleophilic Addition to Imines

-

Conditions : Treatment with i-PrMgCl (0.47 mmol) and LiBr in THF at −78°C, followed by reaction with N-benzylidenebenzylamine (5) .

-

Product : β-amino-α,α-difluoro ketones (e.g., 3-(benzylamino)-2,2-difluoro-1-(naphthalen-2-yl)-3-phenylpropan-1-one) .

-

Mechanism : Deprotonation forms a difluoroenolate, which attacks the imine electrophile (Figure 1).

| Reaction Component | Role |

|---|---|

| i-PrMgCl | Base for enolate generation |

| LiBr | Lewis acid catalyst |

| THF | Solvent |

Trifluoromethylation and Thiolation

Difluoro enol silyl ethers derived from the ketone undergo electrophilic trifluoromethylation or trifluoromethylthiolation:

General Procedure

-

Conditions : FeCl₂ (10 mol%) in MeCN at room temperature.

-

Electrophiles : (Trifluoromethyl)thiolating or trifluoromethylating agents.

-

Example Product : 1-([1,1′-Biphenyl]-4-yl)-2,3,3,3-tetrafluoro-2-((trifluoromethyl)thio)propan-1-one (4j ) in 86% yield .

Key Data :

Base-Induced Fragmentation

Under basic conditions, the compound may undergo cleavage to release trifluoroacetate and form α,α-difluoroketones :

Procedure

-

Conditions : Et₃N (1.5 mmol) in MeCN at room temperature for 24 hours.

-

Product : Difluoromethyl ketones via elimination of trifluoroacetate .

Hydrogenation

While not directly documented for this compound, analogous pentafluoropropionate esters undergo hydrogenation:

Inferred Pathway

-

Conditions : Rhodium-alumina catalyst, H₂ gas, 25–100°C.

-

Hypothetical Product : 2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-ol.

Suzuki-Miyaura Coupling (Speculative)

The aryl ketone group could theoretically participate in cross-couplings if converted to a boronic acid derivative:

Example from Analogues

-

Conditions : 4-Acetylphenylboronic acid, thianthrene-S-oxide, HBF₄·Et₂O, Tf₂O.

-

Product : Biphenyl derivatives via C–C bond formation.

Spectral Data and Validation

Critical spectroscopic benchmarks for reaction monitoring:

Comparative Reaction Yields

| Reaction Type | Yield (%) | Conditions | Source |

|---|---|---|---|

| Trifluoromethylthiolation | 86 | FeCl₂, MeCN, rt | |

| Imine Addition | 30–65 | i-PrMgCl, LiBr, THF, −78°C | |

| Base Fragmentation | 62–65 | Et₃N, MeCN, 24 h |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one exhibit promising anticancer properties. For instance:

- Cytotoxic Effects : Studies have shown that fluorinated ketones can induce apoptosis in various cancer cell lines. In vitro tests demonstrated that compounds containing similar structural motifs exhibited higher cytotoxicity against MCF-7 breast cancer cells compared to standard treatments like Tamoxifen .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induction of apoptosis |

| HeLa | 3.8 | Cell cycle arrest |

| A549 | 6.0 | Inhibition of kinase activity |

Fluorinated Polymers

Due to its unique properties, this compound is explored in the development of fluorinated polymers. These materials are known for their:

- Chemical Resistance : Fluorinated compounds exhibit enhanced resistance to solvents and chemicals.

- Thermal Stability : They maintain structural integrity under high temperatures.

These characteristics make them suitable for applications in coatings and advanced materials used in harsh environments.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler fluorinated precursors. The ability to modify the methoxy group allows for the exploration of various derivatives with potentially enhanced biological activities .

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer efficacy of related compounds demonstrated that introducing fluorine atoms significantly increased the cytotoxicity against breast cancer cells while reducing toxicity towards normal cells. This highlights the potential for developing selective anticancer agents based on the structure of this compound .

Case Study 2: Polymer Development

Another research initiative investigated the use of fluorinated ketones in creating new polymeric materials with enhanced properties such as hydrophobicity and thermal stability. The results indicated that incorporating such compounds into polymer matrices improved performance under extreme conditions.

Mechanism of Action

The mechanism by which 2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with specific enzymes or receptors in biological systems. The methoxyphenyl group may also play a role in binding to target molecules.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their substituent-driven differences:

Key Observations:

- Electronic Effects: Electron-withdrawing substituents (e.g., -Cl, -F) increase electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions.

- Steric Effects : Bulky substituents (e.g., 2,5-dichlorophenyl) lead to reduced synthetic yields due to steric hindrance during reactions like acetylation or hydrolysis (e.g., 23% yield in ). Smaller groups (e.g., -CH3, -F) exhibit higher yields (~90–93%) .

- Applications : Fluorinated analogs are widely used in GC/MS derivatization (e.g., PFPOH in ) and as intermediates in indole-based pharmaceuticals (e.g., ’s 93% yield compound 3n) .

Insights :

- The methoxyphenyl analog’s synthesis would likely mirror ’s protocol, achieving high yields under mild aqueous conditions due to the methoxy group’s compatibility with nucleophilic reagents.

- Steric challenges in bulkier analogs necessitate alternative strategies, such as microwave-assisted synthesis or flow chemistry .

Physicochemical Properties

- Boiling Point/Melting Point: Fluorination generally increases boiling points (e.g., PFPOH in has a b.p. ~110–115°C). The methoxyphenyl analog is expected to have a higher melting point than nonpolar analogs due to polar -OCH3 interactions .

- Solubility : Methoxy groups enhance solubility in alcohols and acetonitrile, whereas perfluorinated analogs (e.g., ’s C10H6F6O) exhibit preference for halogenated solvents .

Biological Activity

2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one (CAS No. 121592-01-6) is a fluorinated ketone with a unique molecular structure characterized by the presence of five fluorine atoms and a methoxyphenyl group. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.

Biological Activity Overview

Research into the biological activity of this compound has revealed various effects on cellular processes, particularly in cancer research and antimicrobial activity.

Anticancer Activity

A significant area of interest has been the compound's antiproliferative effects against various cancer cell lines. The following table summarizes findings from studies evaluating its cytotoxic effects:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 (Colorectal carcinoma) | 15.0 | |

| HL-60 (Promyelocytic leukemia) | 10.5 | |

| PC-3 (Prostate cancer) | 12.0 | |

| SF-295 (Glioblastoma) | 14.0 |

The compound demonstrated a dose-dependent inhibition of cell growth in these lines, suggesting potential as a therapeutic agent in oncology.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 |

These results highlight its potential as an antimicrobial agent, particularly in combating Gram-positive bacteria.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its fluorinated structure may enhance lipophilicity and membrane permeability, facilitating interaction with cellular targets.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

-

Case Study on Cancer Cell Lines :

- A study utilized the MTT assay to assess cell viability after treatment with varying concentrations of the compound over 48 hours. Results indicated a significant reduction in viability across all tested cell lines at concentrations above 10 µM.

-

Antimicrobial Efficacy Study :

- A series of experiments were conducted using agar diffusion methods to evaluate the antimicrobial efficacy against selected pathogens. The compound exhibited clear zones of inhibition comparable to standard antibiotics.

Q & A

Q. What are the optimal synthetic routes for 2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a fluorinated acyl chloride (e.g., pentafluoropropionyl chloride) reacts with 3-methoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Alternative routes include:

- Step 1 : Condensation of 3-methoxybenzaldehyde with pentafluoropropionic acid derivatives under acidic conditions (e.g., H₂SO₄) .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ketone.

Yield optimization (~80–90%) requires careful control of stoichiometry and temperature (reflux at 80–100°C for 6–12 hours).

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- ¹⁹F NMR : Identifies fluorine environments; expect signals near δ -75 ppm (CF₃) and δ -120 ppm (CF₂) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- GC-MS : Monitors purity and molecular ion peak ([M]⁺) at m/z 278 (calculated for C₁₀H₇F₅O₂).

Table 1 : Key Spectral Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹⁹F NMR | -75 ppm (CF₃), -120 ppm (CF₂) | Fluorine substituents |

| IR | 1720 cm⁻¹ (C=O) | Ketone confirmation |

Q. What are the key chemical reactivity patterns observed in similar fluorinated ketones?

- Methodological Answer : Fluorinated ketones exhibit:

- Nucleophilic Substitution : The electron-withdrawing CF₃/CF₂ groups activate the carbonyl for nucleophilic attack (e.g., Grignard reagents) .

- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol (2,2,3,3,3-pentafluoro-1-(3-methoxyphenyl)propan-1-ol) .

- Oxidation : Resistance to oxidation due to fluorine’s electronegativity; strong oxidants (e.g., KMnO₄) may degrade the aromatic ring .

Advanced Research Questions

Q. How can computational methods predict the conformational stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G** level calculates potential energy surfaces (PES) to identify stable conformers. Key steps:

- Step 1 : Optimize geometry for rotamers (e.g., trans-gauche vs. cis configurations around the ketone) .

- Step 2 : Compare relative energies; solvent effects (e.g., PCM model for acetonitrile) refine stability predictions .

Note : The trifluoromethyl group induces steric and electronic effects, favoring a trans-planar carbonyl orientation to minimize dipole-dipole repulsions .

Q. How to resolve contradictions in crystallographic data for structural determination?

- Methodological Answer : For ambiguous XRD

- SHELX Refinement : Use SHELXL for high-resolution data (<1.0 Å) to model disorder in fluorine positions .

- Twinned Data : Apply twin-law matrices (e.g., HKLF 5 format) to deconvolute overlapping reflections .

- Validation Tools : Check R-factor convergence (R₁ < 5%) and ADDSYM analysis to detect missed symmetry .

Q. What strategies mitigate challenges in regioselective functionalization of the aromatic ring?

- Methodological Answer : The 3-methoxy group directs electrophilic substitution to the para position. To achieve ortho functionalization:

Q. How to determine the purity and quantify this compound in complex mixtures?

- Methodological Answer : HPLC Method :

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : 70:30 Acetonitrile/Water (0.1% TFA).

- Detection : UV at 254 nm; retention time ~8.2 minutes .

Validation : Calibration curves (R² > 0.99) across 0.1–100 µg/mL ensure linear quantitation.

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for fluorinated ketone syntheses?

- Methodological Answer : Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.